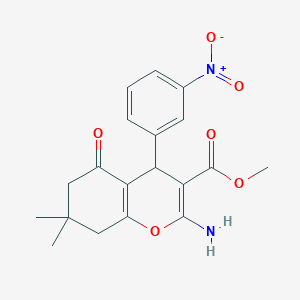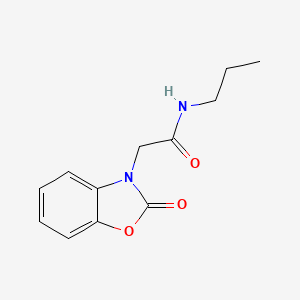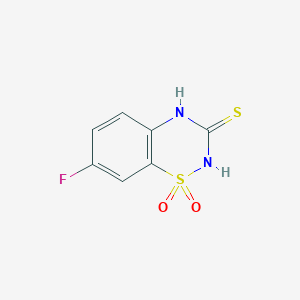
7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide, also known as 7-Fluorobenzothiadiazine-1,1-dioxide (7-FBTD) is a chemical compound that is widely used in scientific research. It is a member of the benzothiadiazine family of compounds, which are characterized by their ability to form strong bonds with other molecules. 7-FBTD has been used in a variety of research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds like 1,4-benzothiazines, which share a structural similarity with the specified chemical, have been extensively studied for their pharmacological significance. Rai et al. (2017) highlight that 1,4-benzothiazines (1,4-Bs) serve as a vital class of heterocyclic compounds with versatile biological activities. These compounds have been explored for their potential in regulating various types of cancer, alongside other biological activities, through multiple synthetic strategies and structure-activity relationship analyses (Rai, Ashutosh Kumar Singh, Raj, & Saha, 2017). The systematic compilation of 1,4-benzothiazines' chemistry, biological activity, and structure-activity relationship provides a framework for future research in drug design and discovery.
Antifungal and Immunomodulatory Properties
The antifungal and immunomodulatory activities of benzothiazine derivatives have also been reviewed, indicating their potential in therapeutic applications. Schiaffella and Vecchiarelli (2001) discussed the in vitro and in vivo antifungal activity of 1,4-benzothiazine azole derivatives (1,4-BT), highlighting their potential to stimulate immune response and exert direct antifungal effects, which could significantly enhance in vivo efficacy (Schiaffella & Vecchiarelli, 2001). This suggests that the structural framework of benzothiazines can be tailored for specific antifungal and immunomodulatory applications, contributing to the development of new therapeutic agents.
Material Science Applications
Furthermore, the unique properties of fluorinated compounds, closely related to the chemical structure of interest, have been explored in material science. Hird (2007) reviews the influence of fluorine on the properties of liquid crystals, indicating that fluorination can significantly modify key physical properties such as dielectric anisotropy, optical anisotropy, and visco-elastic properties. This is crucial for the development of materials for commercial applications in liquid crystal displays (Hird, 2007). The review underlines the potential of fluorinated heterocyclic compounds in tailoring the properties of materials for optoelectronic devices, showcasing the intersection of organic chemistry and material science.
properties
IUPAC Name |
7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S2/c8-4-1-2-5-6(3-4)14(11,12)10-7(13)9-5/h1-3H,(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPMQXISVAMENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

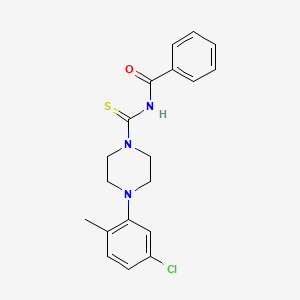
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600501.png)


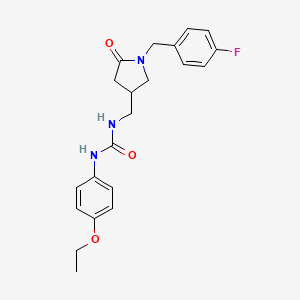
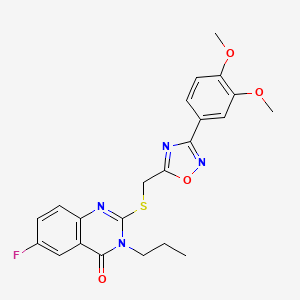
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2600512.png)

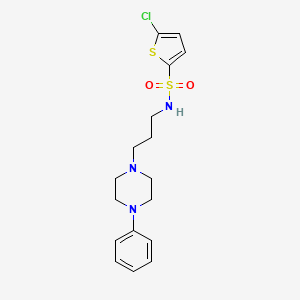


![4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2600518.png)
